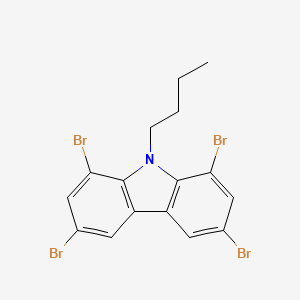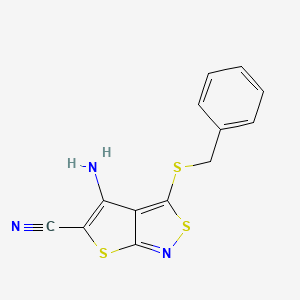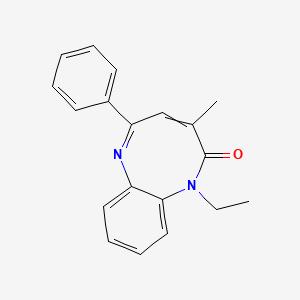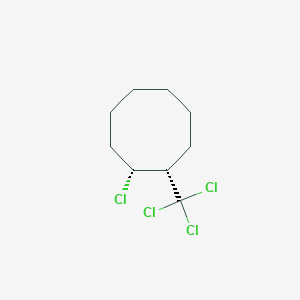![molecular formula C12H19N B14473983 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene CAS No. 67625-88-1](/img/structure/B14473983.png)
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dimethyl-2-azaspiro[55]undeca-1,8-diene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene typically involves the condensation of specific precursors under controlled conditions. One common method involves the condensation of 4-(p-methoxyphenyl)-2-methylbutan-2-ol with nitriles in the presence of concentrated sulfuric acid . This reaction leads to the formation of the spirocyclic structure with the desired azaspiro configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and various substituted azaspiro compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism by which 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in the spiro ring, which can lead to different chemical properties and reactivity.
1,3-dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spiro ring, offering a different set of chemical behaviors.
1,3-oxathiane derivatives: These derivatives exhibit unique stereochemistry and reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene is unique due to its specific azaspiro structure with two methyl groups at positions 8 and 9. This configuration imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67625-88-1 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
9,10-dimethyl-2-azaspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C12H19N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h9H,3-8H2,1-2H3 |
Clé InChI |
UCAOKLXNMRAJBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2(CCCN=C2)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)


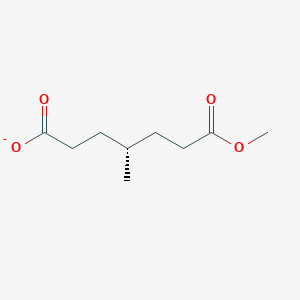
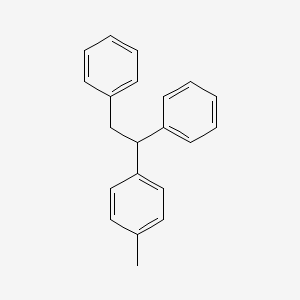
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
